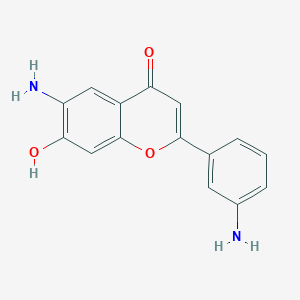
3/',6-Diamino-7-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6-Diamino-7-hydroxyflavone is a flavonoid compound characterized by the presence of amino groups at the 3’ and 6 positions and a hydroxyl group at the 7 position. Flavonoids are a diverse group of polyphenolic compounds known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, like other flavonoids, is of significant interest in various fields of scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3’,6-Diamino-7-hydroxyflavone typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then cleaved in 5% ethanolic potassium hydroxide to yield 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione. The 1,3-diketone thus formed is subsequently transformed into 7-hydroxy-6-nitroflavone, followed by reduction to afford 3’,6-Diamino-7-hydroxyflavone .
Analyse Chemischer Reaktionen
3’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7 position can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include potassium carbonate, ethanolic potassium hydroxide, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted flavones and flavonoid derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of other flavonoid derivatives with potential biological activities.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 3’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways. It has been found to inhibit the NLRP3 inflammasome by targeting molecules involved in its activation pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
3’,6-Diamino-7-hydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF) by activating the TrkB receptor.
6-Amino-7-hydroxyflavone: Studied for its potential as a tyrosine kinase inhibitor and antimitotic agent.
The uniqueness of 3’,6-Diamino-7-hydroxyflavone lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
199460-17-8 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
6-amino-2-(3-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-2-8(4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
InChI-Schlüssel |
PQNPYVSRVAECJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |
Synonyme |
4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-7-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















